molecular formula C6H10ClN3O B1435424 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride CAS No. 1864016-24-9

1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride

Cat. No. B1435424
M. Wt: 175.61 g/mol
InChI Key: KJCNHQSZPLLWDG-UHFFFAOYSA-N
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Description

The compound “1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride” belongs to the class of oxadiazoles . Oxadiazoles are physiologically active heterocyclic compounds with a wide range of biological activities, including anticancer .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

The modification of isoniazid (INH) structure, incorporating N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine and similar derivatives, has shown promising in vitro anti-tubercular activity against various mycobacteria strains, including M. tuberculosis H37Rv and M. avium. Certain compounds demonstrated in vitro efficacy comparable to INH and significant activity against INH-resistant non-tuberculous mycobacteria. This research suggests the potential for developing new leads for anti-TB compounds based on the 1,3,4-oxadiazole scaffold (Asif, 2014).

Wide Spectrum Biological Activities

Oxadiazole derivatives, including 1,3,4-oxadiazole, exhibit a broad range of pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds, thanks to their structural versatility, have been extensively explored for modifying existing drugs or synthesizing new potent medications. The review highlights the importance of the 1,3,4-oxadiazole moiety in drug development due to its effectiveness and potential in treating various ailments (Jalhan et al., 2017).

Synthesis and Medicinal Applications

Innovative methods for synthesizing 1,3,4-oxadiazole derivatives and their medicinal applications have been a focal point of recent research. These compounds play a key role in developing new medicinal species for numerous diseases. The review of advancements in the synthesis and biological applications of 1,3,4-oxadiazole candidates from 2005 to 2019 provides useful insights for researchers exploring new therapeutic species (Nayak & Poojary, 2019).

Therapeutic Potential

1,3,4-Oxadiazole-based compounds exhibit a wide range of bioactivities, making them subjects of intense research for therapeutic applications. These derivatives have shown significant potential as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and various other medicinal agents. The review provides a comprehensive overview of current developments in 1,3,4-oxadiazole-based compounds across the entire range of medicinal chemistry (Verma et al., 2019).

Future Directions

Oxadiazoles, including “1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride”, have shown promising results in the treatment of several cancers . Therefore, future research could focus on designing novel small molecule inhibitors that target NF-κB activation, which is of prime importance in the treatment of several cancers .

properties

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-4-8-9-5(10-4)6(7)2-3-6;/h2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCNHQSZPLLWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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